molecular formula C16H23NO3 B4179962 N-(5-tert-butyl-2-methoxyphenyl)tetrahydro-2-furancarboxamide

N-(5-tert-butyl-2-methoxyphenyl)tetrahydro-2-furancarboxamide

Cat. No. B4179962
M. Wt: 277.36 g/mol
InChI Key: CTWQZHUOKQIYSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules like N-(5-tert-butyl-2-methoxyphenyl)tetrahydro-2-furancarboxamide involves multi-step organic reactions. A related synthesis involves the preparation of N-tert-butoxycarbonyl aminomethylphenoxyacetic acid, which could serve as a precursor or model for synthesizing structurally similar compounds. The process demonstrates the use of tert-butoxycarbonyl (Boc) protection groups in solid-phase peptide synthesis, highlighting strategies that could be applicable for synthesizing the target compound (Gaehde & Matsueda, 1981).

Molecular Structure Analysis

Quantum-chemical calculations can provide insights into the molecular structure, including energies of formation, enthalpies, and entropies of various conformers. Such analyses help predict the structure and properties of complex molecules in different environments. For example, studies on related compounds such as 1-(carboxy)-1-(N-methylamide)-2-(3',5'-di-tert-butyl)-4-hydroxyphenyl)-propionates have utilized quantum-chemical methods to explore their molecular properties, which could be analogous to methods used for analyzing N-(5-tert-butyl-2-methoxyphenyl)tetrahydro-2-furancarboxamide (Volod’kin et al., 2013).

Chemical Reactions and Properties

The reactivity and chemical properties of compounds can be studied through various chemical reactions, including hydrogen-bond formation and borylation reactions. For instance, the synthesis and reactivity of related compounds, such as those involving tert-butyl groups and furan derivatives, provide valuable insights into potential reactions that N-(5-tert-butyl-2-methoxyphenyl)tetrahydro-2-furancarboxamide might undergo, including C-H bond activation and borylation catalyzed by transition metal complexes (Hatanaka, Ohki, & Tatsumi, 2010).

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Studies on compounds with tert-butyl and furan components have explored these aspects, offering a foundation for understanding the physical properties of N-(5-tert-butyl-2-methoxyphenyl)tetrahydro-2-furancarboxamide. For example, the crystal structure and solubility of related compounds can inform predictions about the target compound's behavior in different environments (Gholivand et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for understanding a compound's potential applications. For example, the study of N-tert-butanesulfinyl imines showcases the versatility of these intermediates in asymmetric synthesis, suggesting approaches for the chiral synthesis of compounds similar to the target molecule, which could be relevant for its synthesis and application (Ellman, Owens, & Tang, 2002).

properties

IUPAC Name

N-(5-tert-butyl-2-methoxyphenyl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2,3)11-7-8-13(19-4)12(10-11)17-15(18)14-6-5-9-20-14/h7-8,10,14H,5-6,9H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWQZHUOKQIYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301329707
Record name N-(5-tert-butyl-2-methoxyphenyl)oxolane-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823969
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(5-tert-butyl-2-methoxyphenyl)oxolane-2-carboxamide

CAS RN

774590-20-4
Record name N-(5-tert-butyl-2-methoxyphenyl)oxolane-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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